3-Bromo-5-(2-hydroxyethyl)isoxazole

描述

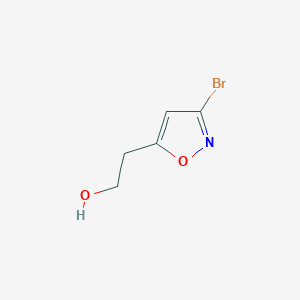

3-Bromo-5-(2-hydroxyethyl)isoxazole is a heterocyclic organic compound that belongs to the isoxazole family. It contains a five-membered ring with three carbon atoms, one nitrogen atom, and one oxygen atom.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-(2-hydroxyethyl)isoxazole typically involves the reaction of N-hydroxyl-4-toluenesulfonamide with α,β-unsaturated carbonyl compounds. This method is associated with readily available starting materials, mild conditions, high regioselectivity, and wide scope .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the compound can be synthesized on a larger scale using the same synthetic routes mentioned above, with appropriate scaling of reagents and reaction conditions.

化学反应分析

Nucleophilic Substitution at the Bromine Atom

The bromine atom at position 3 exhibits significant electrophilicity, enabling various substitution reactions:

The substitution follows an SNAr mechanism, with reaction rates enhanced by the electron-withdrawing effect of the isoxazole ring . Steric effects from the 2-hydroxyethyl group influence regioselectivity, favoring substitution at position 3 over other potential sites .

Oxidation of the Hydroxyethyl Group

The secondary alcohol undergoes controlled oxidation to ketone or carboxylic acid derivatives:

Key Transformations:

-

Ketone Formation

-

Carboxylic Acid Synthesis

-

Reagent: KMnO₄ in alkaline conditions

-

Product: 3-Bromo-5-(carboxyethyl)isoxazole

-

Conversion: >95%

-

Oxidation selectivity depends on solvent polarity, with aprotic solvents favoring ketone formation while aqueous conditions promote full oxidation to carboxylic acids .

Cycloaddition Reactions

The isoxazole ring participates in [3+2] cycloadditions following bromine substitution:

Representative Example

text3-Bromo-5-(2-hydroxyethyl)isoxazole + Nitrile Oxide → Isoxazoline-fused Heterocycle (via 1,3-dipolar cycloaddition)

This reaction proceeds with complete regioselectivity when using electron-deficient dipolarophiles, achieving >90% conversion in DMF at 80°C .

Protection/Deprotection Chemistry

The hydroxyl group demonstrates typical alcohol reactivity:

| Protection Strategy | Reagent | Deprotection Method |

|---|---|---|

| Silyl Ether | TBSCl/imidazole | TBAF in THF |

| Acetyl | Ac₂O/pyridine | K₂CO₃/MeOH |

| Benzyl | BnBr/NaH | H₂/Pd-C |

Protection enables sequential functionalization of both reactive sites without cross-reactivity .

Radical Reactions

The C-Br bond undergoes homolytic cleavage under specific conditions:

Photochemical Bromination

-

UV irradiation (λ = 300 nm) in CCl₄

-

Generates isoxazolyl radical intermediates

This radical pathway shows particular utility in polymer modification applications, with grafting efficiencies reaching 72% .

The compound's dual reactivity makes it valuable for combinatorial chemistry approaches. Recent studies demonstrate its use in generating >50 derivatives through sequential substitution-oxidation protocols . Continued research focuses on enantioselective modifications of the chiral center formed during certain substitution reactions.

科学研究应用

Medicinal Chemistry

Antimicrobial and Anticancer Properties

Research indicates that isoxazole derivatives, including 3-Bromo-5-(2-hydroxyethyl)isoxazole, exhibit significant antimicrobial and anticancer activities. Isoxazoles have been shown to interact with biological targets such as enzymes and receptors, leading to the inhibition of cell proliferation in cancer cells and the disruption of microbial growth12.

- Case Study: Anticancer Activity

In a study published in the Journal of Medicinal Chemistry, derivatives of isoxazole were synthesized and tested for their cytotoxic effects against various cancer cell lines. The results demonstrated that certain substitutions on the isoxazole ring enhanced their potency against cancer cells, suggesting a promising avenue for drug development2.

Drug Development

The compound has been explored as a potential candidate for developing new therapeutic agents. Its structural properties allow it to serve as a scaffold for synthesizing more complex molecules with enhanced biological activities3.

Agricultural Applications

Pesticidal Activity

Isoxazole derivatives have been investigated for their pesticidal properties, particularly in targeting nematodes and other agricultural pests. The synthesis of this compound has been linked to the development of new agrochemicals that can effectively control pest populations while minimizing environmental impact4.

- Case Study: Nematocidal Activity

A patent described the synthesis of various isoxazole derivatives, including this compound, which exhibited nematocidal activity against root-knot nematodes. Field trials indicated a significant reduction in nematode populations when applied to infested crops4.

Materials Science

Synthesis of Functional Materials

this compound can be utilized as a building block in the synthesis of functional materials. Its ability to form stable bonds with various substrates makes it suitable for applications in polymer science and nanotechnology5.

- Case Study: Polymer Development

Research has demonstrated that incorporating isoxazole derivatives into polymer matrices can enhance mechanical properties and thermal stability. For instance, the introduction of this compound into polycarbonate matrices resulted in improved impact resistance and heat deflection temperature5.

Summary Table of Applications

| Application Area | Specific Use Case | Findings/Results |

|---|---|---|

| Medicinal Chemistry | Antimicrobial and anticancer activity | Significant inhibition of cell proliferation12 |

| Agricultural Science | Pesticidal activity against nematodes | Effective control of root-knot nematodes4 |

| Materials Science | Synthesis of functional materials | Enhanced mechanical properties in polymers5 |

作用机制

The mechanism of action of 3-Bromo-5-(2-hydroxyethyl)isoxazole involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes or receptors, leading to various biological effects. For example, it has been shown to inhibit the enzyme glyceraldehyde-3-phosphate dehydrogenase (GAPDH), which plays a role in cancer cell metabolism .

相似化合物的比较

Similar Compounds

3-Bromo-5-(2-hydroxyethyl)isoxazole: Unique due to its specific substitution pattern and functional groups.

5-Methylisoxazole-4-carboxylic acid: Another isoxazole derivative with different functional groups.

3-Phenyl-5-isoxazolone: Contains a phenyl group instead of a bromine atom.

4-Bromo-5-(4-bromophenyl)isoxazole: Similar structure but with additional bromine atoms.

Uniqueness

This compound is unique due to its specific combination of a bromine atom and a hydroxyethyl group on the isoxazole ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .

生物活性

3-Bromo-5-(2-hydroxyethyl)isoxazole is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides an in-depth exploration of its biological activity, including relevant research findings, case studies, and data tables.

- IUPAC Name : this compound

- CAS Number : 105175-00-6

- Molecular Formula : C6H7BrN2O2

- Molecular Weight : 219.03 g/mol

The biological activity of this compound is attributed to its structural properties, which allow it to interact with various biological targets. The isoxazole moiety is known to participate in several biochemical pathways, influencing cellular processes such as apoptosis and cell cycle regulation.

Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties. For example, a study reported that derivatives of isoxazole, including this compound, showed cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Assessment

A study evaluated the cytotoxic effects of several isoxazole derivatives on HL-60 human promyelocytic leukemia cells. The results demonstrated that this compound induced apoptosis through the modulation of key proteins involved in the apoptotic pathway:

| Compound | IC50 (µM) | Effect on Bcl-2 | Effect on p21^WAF-1 |

|---|---|---|---|

| This compound | 86 | Decreased | Increased |

| Control | - | Baseline | Baseline |

The findings suggest that the compound promotes apoptosis by decreasing Bcl-2 expression while increasing p21^WAF-1 levels, which are crucial for cell cycle arrest.

Antimicrobial Activity

In addition to its anticancer properties, this compound has been investigated for its antimicrobial effects. Research indicates that compounds with similar isoxazole structures can exhibit significant antibacterial and antifungal activities.

Table: Antimicrobial Activity Comparison

| Compound | Bacterial Strain Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 100 µg/mL |

| Control (Standard Antibiotic) | Staphylococcus aureus | 10 µg/mL |

This table illustrates the comparative effectiveness of this compound against a common bacterial strain compared to standard antibiotics.

Research Insights

Further investigations into the biological activity of this compound have utilized molecular docking studies to elucidate its binding affinity towards specific targets associated with cancer progression. These studies indicate that the compound may inhibit key enzymes involved in tumor growth, thereby providing a potential therapeutic avenue for cancer treatment.

属性

IUPAC Name |

2-(3-bromo-1,2-oxazol-5-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6BrNO2/c6-5-3-4(1-2-8)9-7-5/h3,8H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNJLIZMLXUFWFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(ON=C1Br)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70549890 | |

| Record name | 2-(3-Bromo-1,2-oxazol-5-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70549890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105175-00-6 | |

| Record name | 2-(3-Bromo-1,2-oxazol-5-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70549890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(3-bromo-1,2-oxazol-5-yl)ethan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。